2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline
CAS No.: 1203139-87-0
Cat. No.: VC5262717
Molecular Formula: C19H17N7O
Molecular Weight: 359.393
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203139-87-0 |
|---|---|
| Molecular Formula | C19H17N7O |
| Molecular Weight | 359.393 |
| IUPAC Name | quinolin-2-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H17N7O/c27-19(16-6-5-14-3-1-2-4-15(14)21-16)25-11-9-24(10-12-25)18-8-7-17-22-20-13-26(17)23-18/h1-8,13H,9-12H2 |
| Standard InChI Key | ADVZUJKDBDRKHT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)C4=NC5=CC=CC=C5C=C4 |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 2-(4-{ triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline is defined by three distinct regions:
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Triazolo[4,3-b]pyridazine Core: A bicyclic system comprising a pyridazine ring fused with a 1,2,4-triazole moiety. This structure is known for its electron-deficient nature, enabling interactions with biological targets such as kinases.
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Piperazine Linker: A six-membered diamine ring connected to the triazolo-pyridazine core via a carbonyl group. Piperazine derivatives are frequently employed in drug design due to their conformational flexibility and ability to improve solubility.
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Quinoline Moiety: A bicyclic aromatic system with a nitrogen atom, commonly associated with antimicrobial and anticancer activities .
The compound’s planar quinoline system and polar piperazine-tethered triazolo-pyridazine suggest moderate solubility in polar solvents, though experimental data remain unpublished.
Synthesis and Preparation Methods
The synthesis of 2-(4-{ triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline involves a multi-step strategy, as inferred from analogous compounds:
Step 1: Formation of the Triazolo[4,3-b]pyridazine Core
The triazolo-pyridazine ring is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, 6-chloro-pyridazin-3-amine may react with formic acid under reflux to yield the triazole ring.
Step 2: Piperazine Functionalization
The triazolo-pyridazine intermediate is coupled to piperazine using a nucleophilic aromatic substitution (SNAr) reaction. Activation of the chloro-substituted pyridazine with a base facilitates displacement by piperazine.
Step 3: Quinoline Conjugation
The piperazine-linked intermediate undergoes a carbonylative coupling with 2-quinolinecarboxylic acid. This step typically employs carbodiimide crosslinkers (e.g., EDC/HOBt) to form the amide bond .
Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Hydrazine hydrate, EtOH, 80°C | 65–75 |
| 2 | Piperazine, K₂CO₃, DMF, 120°C | 50–60 |
| 3 | EDC, HOBt, DCM, rt | 40–50 |
Challenges include low yields in the final coupling step due to steric hindrance from the quinoline moiety.
Comparative Analysis with Related Compounds
To contextualize its potential, this compound is compared to structurally similar molecules:
| Compound | Target | IC₅₀ (µM) | Key Feature |
|---|---|---|---|
| EVT-3019029 (Triazolo-pyridazine) | c-Met kinase | 0.007 | Fluorophenyl substituent |
| 6-((6-chloro-triazolo-pyridazin-3-yl) | DNA gyrase | 1.2 | Difluoromethyl group |
| 2-Methyl-1-triazolo-pyridazin-piperazine | c-Met kinase | 0.005 | Methyl-piperazine |
This compound’s quinoline group may confer unique DNA-binding capabilities absent in analogs, potentially broadening its therapeutic scope .
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